![molecular formula C12H9NO5 B12860317 2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced by reacting the benzoxazole derivative with methyl chloroformate in the presence of a base such as triethylamine.
Acrylic Acid Substitution: The final step involves the introduction of the acrylic acid group. This can be achieved by reacting the intermediate compound with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid
- 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid
- 2-(Ethoxycarbonyl)benzo[d]oxazole-6-acrylic acid
Uniqueness
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group and the acrylic acid moiety enhances its reactivity and potential for various applications. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-4-2-7(3-5-10(14)15)6-9(8)18-11/h2-6H,1H3,(H,14,15)/b5-3+ |
InChI Key |
KATDYKWKKQPZFI-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12860239.png)
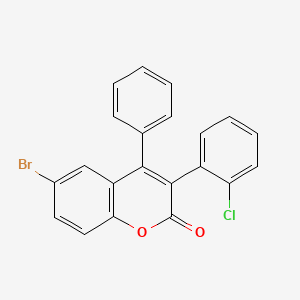
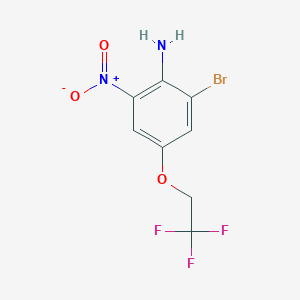
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
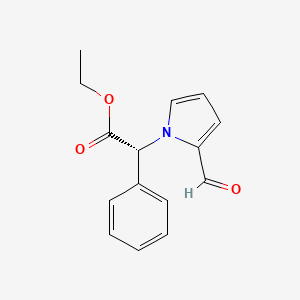
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
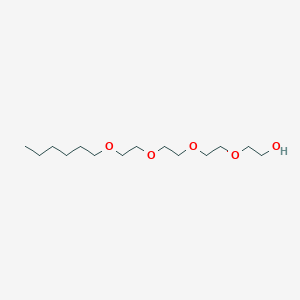
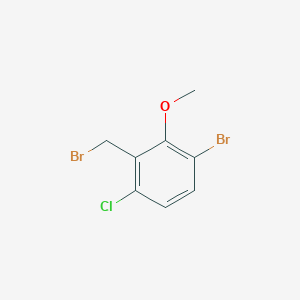
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)
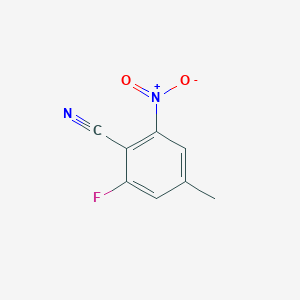
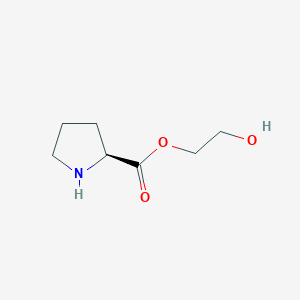

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
